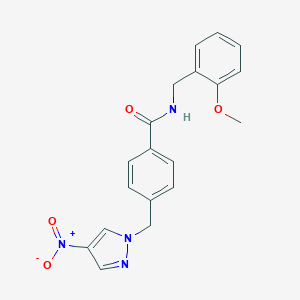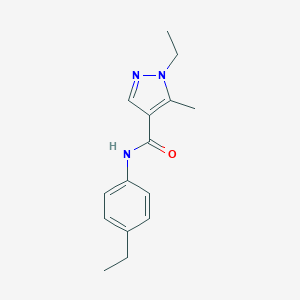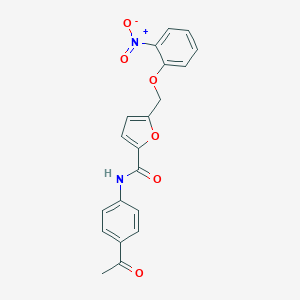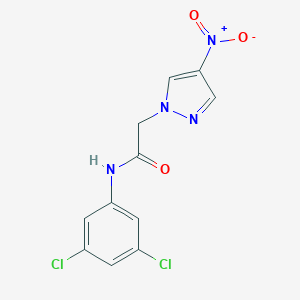
4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is a novel compound that has gained considerable attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
There are several scientific research applications of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its ability to inhibit certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, inhibit cancer cell growth in vitro, and inhibit bacterial growth in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. It also has potential applications in drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential applications in the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide involves a multi-step process that includes the reaction of 4-nitro-1H-pyrazole with formaldehyde, followed by the reaction of the resulting compound with 2-methoxybenzylamine. The final step involves the reaction of the intermediate product with benzoyl chloride. The purity of the compound can be improved by recrystallization.
Propiedades
Fórmula molecular |
C19H18N4O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-27-18-5-3-2-4-16(18)10-20-19(24)15-8-6-14(7-9-15)12-22-13-17(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24) |
Clave InChI |
HUHKRQGPONYJGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)




![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)
